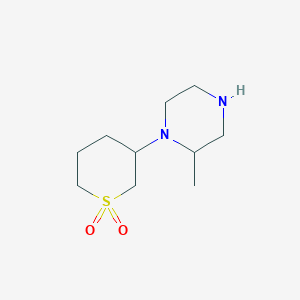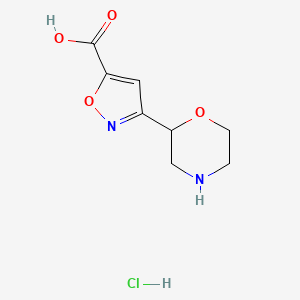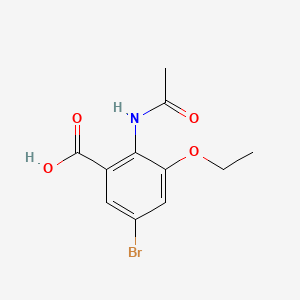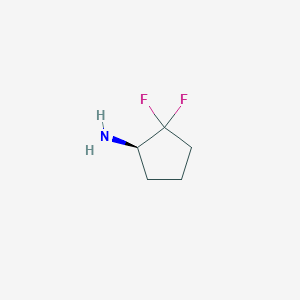
3-(Pyridin-4-ylmethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-4-ylmethyl)morpholine is a heterocyclic organic compound that features a morpholine ring substituted with a pyridin-4-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-ylmethyl)morpholine typically involves the reaction of morpholine with a pyridine derivative. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and pyridine to form the desired product . The reaction is usually carried out in the presence of a base such as sodium ethoxide under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and not widely disclosed.
化学反应分析
Types of Reactions
3-(Pyridin-4-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
3-(Pyridin-4-ylmethyl)morpholine has several applications in scientific research:
作用机制
The mechanism of action of 3-(Pyridin-4-ylmethyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation . Detailed studies on its mechanism of action are ongoing and vary based on the specific biological context.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing heterocycle and are widely used in medicinal chemistry.
Indole derivatives: Known for their diverse biological activities and structural similarity to pyridine.
Morpholine derivatives: Compounds with similar structural motifs and applications in various fields.
Uniqueness
3-(Pyridin-4-ylmethyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with a pyridine moiety allows for versatile reactivity and potential therapeutic applications.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
3-(pyridin-4-ylmethyl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-3-11-4-2-9(1)7-10-8-13-6-5-12-10/h1-4,10,12H,5-8H2 |
InChI 键 |
SSWVCHASGGUTSD-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)CC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide](/img/structure/B13493324.png)
![4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13493335.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)
![2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13493366.png)






![7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)

